(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one
Brand Name: Vulcanchem
CAS No.: 136459-42-2
VCID: VC21234928
InChI: InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)/t3-,4-,6-/m0/s1
SMILES: CC(C(C1CNC2=C(N1)N=C(NC2=O)N)O)O
Molecular Formula: C9H15N5O3
Molecular Weight: 241.25 g/mol

(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one

CAS No.: 136459-42-2

Cat. No.: VC21234928

Molecular Formula: C9H15N5O3

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one - 136459-42-2

Specification

CAS No. 136459-42-2
Molecular Formula C9H15N5O3
Molecular Weight 241.25 g/mol
IUPAC Name (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
Standard InChI InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)/t3-,4-,6-/m0/s1
Standard InChI Key UUJCZDAMSPXYEU-FKZODXBYSA-N
Isomeric SMILES C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)NC(=NC2=O)N)O)O
SMILES CC(C(C1CNC2=C(N1)N=C(NC2=O)N)O)O
Canonical SMILES CC(C(C1CNC2=C(N1)NC(=NC2=O)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator